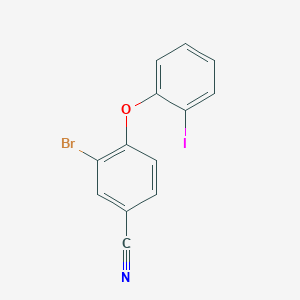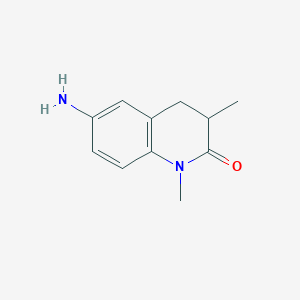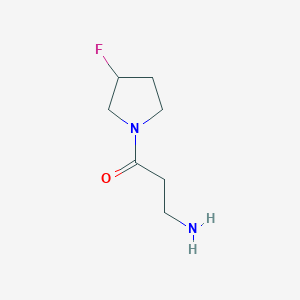
3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
“3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C7H13FN2O . It’s a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one” consists of a pyrrolidine ring attached to a propanone group with an amino group .Applications De Recherche Scientifique
1. Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Method : 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .
- Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
2. Material Science
- Application : The compound is used in the growth of 3-amino-1,2,4-triazolinium (1+) hydrogen l-tartrate (TLT) single crystal for nonlinear optical applications .
- Method : The TLT single crystal was grown by the slow evaporation solution technique (SEST). The XRD investigation of the TLT crystal confirms non-centrosymmetric structure in monoclinic space group P 21 .
- Results : The optical transmittance of 80% was obtained in this study. The optical bandgap (Eg), reflectance, refractive Index, and extinction coefficient of the TLT single crystal were calculated in addition to optical transmittance. The TLT single crystal has an optical bandgap of 5.2 eV .
3. Drug Discovery
- Application : The compound is used as a versatile scaffold for the synthesis of novel biologically active compounds in drug discovery . It is particularly used in the synthesis of pyrrolidine derivatives, which are known for their wide range of biological activities .
- Method : The synthesis involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
- Results : The synthesized compounds have shown promising results in the treatment of various human diseases .
4. Anti-Inflammatory and Analgesic Activities
- Application : The compound is used in the synthesis of (3-Amino-1-Phenyl-1H-Benzo [f]Chromen-2-yl) (1H-Indol-3-yl) Methanone, which has shown anti-inflammatory and analgesic activities .
- Method : The synthesis was carried out by one pot three-component synthesis in an aqueous medium in the presence of L-proline as a catalyst under reflux for 30 min .
- Results : The synthesized compounds showed a significant decrease in the paw edema in the carrageenan induced paw edema model, indicating their potential as anti-inflammatory agents .
5. Antiviral Activity
- Application : The compound is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have been reported as antiviral agents .
- Method : The synthesis involves the reaction of 3-cyanoacetylindole with aromatic aldehydes and β-naphthol .
- Results : Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
6. Drug Candidate Synthesis
- Application : The compound is used in the synthesis of (2S,3S)-3-AMINO-4- [ (3S)-3-FLUOROPYRROLIDIN-1-YL]-N,N-DIMETHYL-4-OXO-2- (TRANS-4- [1,2,4]TRIAZOLO [1,5-A]PYRIDIN-5-YLCYCLOHEXYL)BUTANAMIDE, a potential drug candidate .
- Method : The synthesis involves the reaction of 3-amino-1,2,4-triazole with different electrophiles in two, three or multi-component and one-pot reaction .
- Results : The synthesized compound is a potential drug candidate, but further studies are needed to confirm its efficacy .
Propriétés
IUPAC Name |
3-amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c8-6-2-4-10(5-6)7(11)1-3-9/h6H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWYGDVSFSCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



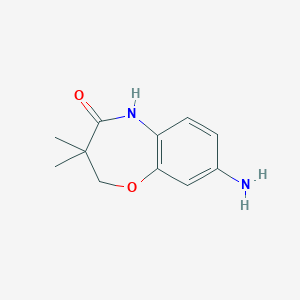
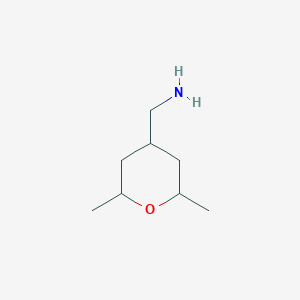
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
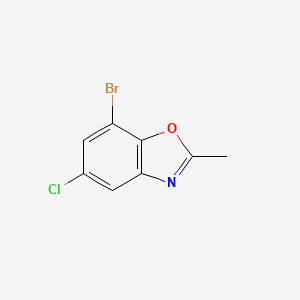
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
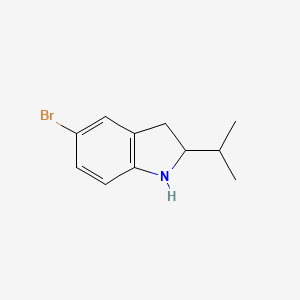
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)
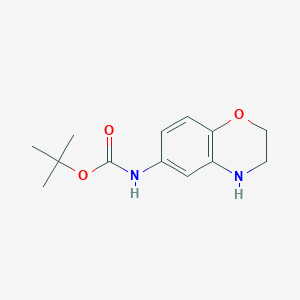
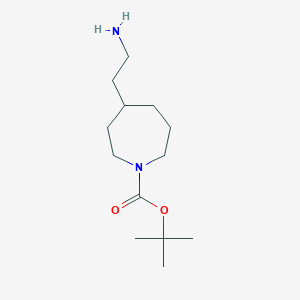
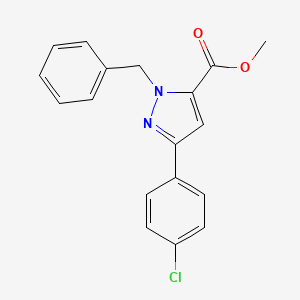
![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)
